Silvestrol

Description

Properties

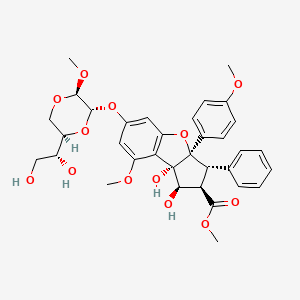

IUPAC Name |

methyl (1R,2R,3S,3aR,8bS)-6-[[(2S,3R,6R)-6-[(1R)-1,2-dihydroxyethyl]-3-methoxy-1,4-dioxan-2-yl]oxy]-1,8b-dihydroxy-8-methoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H38O13/c1-40-20-12-10-19(11-13-20)34-27(18-8-6-5-7-9-18)26(30(38)42-3)29(37)33(34,39)28-23(41-2)14-21(15-24(28)47-34)45-32-31(43-4)44-17-25(46-32)22(36)16-35/h5-15,22,25-27,29,31-32,35-37,39H,16-17H2,1-4H3/t22-,25-,26-,27-,29-,31-,32-,33+,34+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVKXFVCXBFGBCD-QKDMMWSPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(OC(CO1)C(CO)O)OC2=CC3=C(C(=C2)OC)C4(C(C(C(C4(O3)C5=CC=C(C=C5)OC)C6=CC=CC=C6)C(=O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1[C@@H](O[C@H](CO1)[C@@H](CO)O)OC2=CC3=C(C(=C2)OC)[C@@]4([C@@H]([C@@H]([C@H]([C@@]4(O3)C5=CC=C(C=C5)OC)C6=CC=CC=C6)C(=O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H38O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601028120 | |

| Record name | Silvestrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601028120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

654.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

697235-38-4 | |

| Record name | (-)-Silvestrol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=697235-38-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silvestrol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0697235384 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silvestrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601028120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SILVESTROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KK3Y3KN5BV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Silvestrol: Origin, Natural Source, and Isolation of a Potent eIF4A Inhibitor

A Technical Guide for Researchers and Drug Development Professionals

This document provides a comprehensive overview of the natural origin, discovery, and isolation of Silvestrol, a potent and specific inhibitor of the eukaryotic initiation factor 4A (eIF4A). The information presented herein is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound is a complex natural product belonging to the rocaglate or flavagline class of compounds, characterized by a unique cyclopenta[b]benzofuran core.[1] It has garnered significant scientific interest due to its potent anticancer and antiviral properties, which stem from its specific inhibition of the RNA helicase eIF4A, a critical component of the protein translation machinery.[2] This guide details the botanical origin of this compound, its discovery, and the methodologies for its extraction and isolation.

Origin and Natural Source

This compound is exclusively found in plants of the genus Aglaia, which belongs to the Meliaceae family. This genus comprises over 120 species of trees and shrubs distributed throughout the tropical and subtropical rainforests of Southeast Asia and the Pacific region.[3]

Botanical Source

The primary natural source of this compound is the tree species Aglaia foveolata .[4] It has also been isolated from Aglaia silvestris and Aglaia stellatopilosa.[5] Initially, the plant from which this compound was first isolated was misidentified as Aglaia silvestris, but was later correctly identified as Aglaia foveolata.

Geographical Distribution

Aglaia foveolata is native to the tropical rainforests of Southeast Asia. Its distribution includes:

-

Indonesia (particularly Kalimantan)

-

Malaysia

-

Brunei

Discovery and Characterization

This compound was first isolated and structurally characterized in 2004 by a team of researchers led by A. Douglas Kinghorn. The isolation was guided by bioassays monitoring cytotoxic activity against human cancer cell lines. The complete structure and absolute stereochemistry of this compound were unequivocally established using spectroscopic methods and confirmed by single-crystal X-ray diffraction analysis of a di-p-bromobenzoate derivative.

Quantitative Data: Yield of this compound

The concentration of this compound varies among different parts of the Aglaia foveolata plant. The highest yields have been reported from the stem bark.

| Plant Part | Species | Yield (% w/w) | Reference |

| Stem Bark | Aglaia foveolata | 0.02% | |

| Fruits | Aglaia foveolata | Present | |

| Twigs | Aglaia foveolata | Present | |

| Leaves | Aglaia foveolata | Present |

Experimental Protocols: Extraction and Isolation

The following is a detailed methodology for the large-scale extraction and isolation of this compound from the stem bark of Aglaia foveolata, based on published procedures.

Plant Material and Preliminary Processing

-

Collection and Identification: Collect the stem bark of Aglaia foveolata. Proper botanical identification is crucial.

-

Drying and Grinding: Air-dry the collected stem bark to reduce moisture content. Subsequently, grind the dried bark into a fine powder to increase the surface area for efficient extraction.

Extraction

-

Solvent Extraction: The powdered stem bark (e.g., 40-45 kg) is subjected to bulk extraction with methanol (MeOH) at room temperature.

-

Concentration: The methanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a thick, dark brown syrup.

Bioassay-Guided Fractionation and Purification

The crude extract is subjected to a series of chromatographic steps, with fractions being monitored for cytotoxic activity to guide the isolation of the active compound, this compound.

-

Solvent Partitioning: The concentrated methanolic extract is partitioned between water and chloroform (CHCl₃). The cytotoxic activity is typically concentrated in the chloroform-soluble fraction.

-

Column Chromatography: The active chloroform-soluble extract is subjected to column chromatography over silica gel.

-

Stationary Phase: Silica gel (e.g., 60 Å, 230-400 mesh).

-

Mobile Phase: A gradient solvent system, starting with a non-polar solvent and gradually increasing the polarity. For example, a gradient of hexane-ethyl acetate followed by ethyl acetate-methanol can be employed.

-

-

Further Chromatographic Purification: Fractions exhibiting high cytotoxic activity are pooled and subjected to further purification steps. This may include repeated column chromatography on silica gel or other stationary phases like Sephadex LH-20, and preparative High-Performance Liquid Chromatography (HPLC).

-

Preparative HPLC Conditions (Example):

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and water.

-

Detection: UV detection at a wavelength where this compound absorbs (e.g., 210 nm or 254 nm).

-

-

-

Crystallization: The purified this compound is obtained as a white, amorphous powder, which can be crystallized from a suitable solvent system (e.g., methanol/water) to yield pure crystals.

Signaling Pathways and Experimental Workflows

Experimental Workflow: Isolation of this compound

Caption: Workflow for the extraction and isolation of this compound.

Signaling Pathway: Inhibition of Translation Initiation by this compound

References

- 1. academic.oup.com [academic.oup.com]

- 2. The novel plant-derived agent this compound has B-cell selective activity in chronic lymphocytic leukemia and acute lymphoblastic leukemia in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rocaglamide, this compound and Structurally Related Bioactive Compounds from Aglaia Species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of this compound Pharmacokinetics in Mice Using Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. thieme-connect.com [thieme-connect.com]

Silvestrol: Discovery, Isolation, and Mechanism of Action as a Potent eIF4A Inhibitor

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Silvestrol is a potent natural product belonging to the cyclopenta[b]benzofuran class of compounds, also known as rocaglates or flavaglines. First isolated from the plant Aglaia foveolata, this compound has garnered significant scientific interest due to its powerful anticancer, antiviral, and anti-inflammatory activities.[1][2] Its primary mechanism of action involves the inhibition of the DEAD-box RNA helicase, eukaryotic initiation factor 4A (eIF4A), a critical component of the translation initiation machinery.[3][4] By clamping eIF4A onto specific mRNA transcripts, this compound stalls ribosome recruitment and selectively inhibits the translation of proteins essential for cancer cell proliferation and survival, including those with structured 5' untranslated regions (UTRs).[3] This technical guide provides a comprehensive overview of the discovery and isolation of this compound, detailed experimental protocols for its characterization, and an in-depth look at its molecular mechanism of action.

Discovery and Isolation from Aglaia foveolata

This compound was first isolated from the fruits, twigs, and stem bark of Aglaia foveolata Pannell (Meliaceae), a plant native to the tropical rainforests of Indonesia. Initially, the plant was misidentified as Aglaia silvestris. The highest yields of this compound have been reported from the stem bark. The isolation process is a multi-step procedure involving solvent extraction and chromatographic purification.

General Isolation Workflow

The isolation of this compound typically follows a bioassay-guided fractionation approach. The process begins with the extraction of dried and ground plant material, followed by partitioning and a series of chromatographic steps to purify the active compound.

Caption: General workflow for the isolation of this compound from Aglaia foveolata.

Experimental Protocols

Extraction and Isolation Protocol

This protocol is a generalized procedure based on methodologies reported in the literature.

-

Plant Material Preparation: Dried stem bark of A. foveolata (e.g., 2.8 kg) is ground into a fine powder.

-

Extraction: The powdered material is macerated with 70% ethanol at room temperature for 3 days. The resulting ethanol extract is concentrated under vacuum to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in a water-methanol mixture (e.g., 7:3) and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc) or chloroform (CHCl3), and n-butanol. The cytotoxic activity is typically concentrated in the ethyl acetate or chloroform-soluble fractions.

-

Column Chromatography: The bioactive fraction (e.g., EtOAc extract) is subjected to column chromatography on a silica gel stationary phase. The column is eluted with a gradient of n-hexane and ethyl acetate, starting from 100% n-hexane and gradually increasing the polarity to 100% ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Purification: Fractions showing potent bioactivity are pooled and further purified using semi-preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS). The absolute configuration is often confirmed by single-crystal X-ray crystallography.

Cell Viability (MTT) Assay

This assay is used to determine the cytotoxic effects of this compound on cancer cell lines.

-

Cell Seeding: Cancer cells (e.g., U251, U87, T-47D) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to attach overnight.

-

Compound Treatment: Cells are treated with various concentrations of this compound (e.g., 0 to 500 nmol/L) or a vehicle control (DMSO).

-

Incubation: The plates are incubated for a specified period (e.g., 24 or 48 hours).

-

MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours to allow for the formation of formazan crystals.

-

Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

-

Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) is calculated.

Protein Synthesis Inhibition Assay

This assay measures the effect of this compound on global protein synthesis.

-

Cell Culture: Cells (e.g., MDA-MB-231, PC-3) are cultured in methionine-free DMEM supplemented with 10% dialyzed FBS.

-

Treatment: Cells are exposed to the desired concentrations of this compound for 1 hour.

-

Radiolabeling: 35S-Methionine is added to the culture medium for the last 15 minutes of the treatment period.

-

Cell Lysis: Cells are harvested and lysed.

-

Measurement: The incorporation of 35S-Methionine into newly synthesized proteins is measured by scintillation counting. Values are standardized against total protein content and plotted relative to DMSO-treated controls.

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins involved in signaling pathways affected by this compound.

-

Cell Treatment and Lysis: Cells are treated with this compound for the desired time points. After treatment, cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a BCA assay.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-AKT, p-ERK, Mcl-1, cleaved PARP, GAPDH).

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Quantitative Biological Data

This compound exhibits potent cytotoxic and antiviral activity at nanomolar concentrations across a wide range of cell lines.

Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 / CC50 | Exposure Time | Reference |

| U87 | Glioblastoma | 13.152 nM | 24 hours | |

| U251 | Glioblastoma | 22.883 nM | 24 hours | |

| T-47D | Ductal Breast Carcinoma | 5.46 nM | N/A | |

| LNCaP | Prostate Cancer | ~30 nM (induces apoptosis) | 24 hours | |

| HT-29 | Colon Cancer | 0.7 nM | N/A | |

| A549 | Lung Cancer | 9.42 nM | N/A | |

| HEK293T | Embryonic Kidney | 16 nM | 48 hours | |

| Caki-2 | Kidney Cancer | 37 nM | 48 hours |

Table 2: Antiviral Activity of this compound

| Virus | Assay System | EC50 | Reference |

| Zika Virus (ZIKV) | A549 cells | 1.13 nM | |

| Lassa Virus (LASV) | Primary murine hepatocytes | ~20 - 50 nM | |

| CCHF Virus (CCHFV) | Primary murine hepatocytes | ~20 - 50 nM | |

| MERS-CoV | MRC-5 cells | 1.87 nM | |

| HCoV-229E | MRC-5 cells | 2.88 nM |

Molecular Mechanism of Action

This compound's primary molecular target is the eIF4A RNA helicase, a key component of the eIF4F translation initiation complex.

Inhibition of eIF4A and Cap-Dependent Translation

The eIF4F complex (comprising eIF4E, eIF4G, and eIF4A) is responsible for recruiting ribosomes to the 5' cap of mRNAs to initiate protein synthesis. eIF4A unwinds secondary structures in the 5' UTR of mRNAs, which facilitates ribosome scanning. This compound acts as a chemical inducer of dimerization, effectively locking eIF4A onto specific polypurine-rich RNA sequences. This action prevents the helicase from unwinding structured 5' UTRs, thereby stalling the ribosome recruitment step and inhibiting the translation of a subset of mRNAs. Malignancy-related mRNAs, which often contain complex 5' UTRs, are preferentially inhibited by this mechanism.

Downstream Signaling Pathways and Cellular Effects

By inhibiting the translation of key regulatory proteins, this compound perturbs several oncogenic signaling pathways.

-

Apoptosis Induction: this compound treatment leads to a rapid decrease in the protein levels of short-lived anti-apoptotic proteins like Mcl-1. This disrupts the balance of pro- and anti-apoptotic Bcl-2 family proteins, leading to the disruption of the mitochondrial transmembrane potential, release of cytochrome c, and activation of the apoptosome pathway involving caspase-9. This ultimately results in apoptosis, confirmed by the cleavage of PARP.

-

Inhibition of AKT/mTOR and ERK Signaling: this compound has been shown to inhibit the AKT/mTOR and ERK1/2 signaling pathways in glioblastoma cells. This occurs through the translational suppression of key components or upstream activators of these pathways, leading to decreased cell proliferation and survival.

-

Cell Cycle Arrest: this compound can induce cell cycle arrest at the G2/M transition, preventing cancer cells from dividing.

Caption: this compound's mechanism of action, inhibiting eIF4A and downstream oncogenic pathways.

Conclusion

This compound is a highly promising natural product with a unique mechanism of action that targets a fundamental process in protein synthesis. Its discovery and isolation from Aglaia foveolata have paved the way for extensive preclinical research, demonstrating potent efficacy against various cancers and viruses. The selective inhibition of translation initiation via eIF4A provides a powerful strategy to target malignancies that are dependent on the overexpression of proteins with complex mRNA structures. While challenges such as pharmacokinetics and large-scale supply remain, ongoing research into this compound and its analogs continues to highlight the potential of targeting the translation machinery as a valuable therapeutic approach in oncology and beyond.

References

- 1. This compound, a potent anticancer agent with unfavourable pharmacokinetics: Current knowledge on its pharmacological properties and future directions for the development of novel drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. thieme-connect.com [thieme-connect.com]

- 3. Antitumor Activity and Mechanism of Action of the Cyclopenta[b]benzofuran, this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. eIF4A inhibition: ready for primetime? - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Early In Vitro Studies on Silvestrol Cytotoxicity

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the early in vitro cytotoxic effects of Silvestrol, a natural rocaglate derivative isolated from plants of the Aglaia genus. This compound has garnered significant interest for its potent anticancer activities, primarily through its unique mechanism of inhibiting protein synthesis. This document summarizes key quantitative data, details common experimental protocols, and visualizes the underlying molecular pathways and workflows.

Quantitative Cytotoxicity Data

This compound demonstrates potent cytotoxic and anti-proliferative effects across a wide range of cancer cell lines, typically in the low nanomolar range. However, its efficacy is cell-type dependent, a factor that has been linked to the expression levels of the P-glycoprotein (P-gp) efflux transporter.[1] Cells with low P-gp expression tend to accumulate this compound, leading to increased cytotoxicity.[1]

The following table summarizes the half-maximal inhibitory (IC50), cytotoxic (CC50), and lethal (LC50) concentrations from various foundational in vitro studies.

| Cell Line | Cancer Type | Value (nM) | Assay Type | Reference |

| HT-29 | Colon Cancer | 0.7 | CC50 | [1] |

| MDA-MB-435 | Melanoma | 1.6 | IC50 | [2] |

| HeLa | Cervical Cancer | 5 | CC50 | [1] |

| CLL | Chronic Lymphocytic Leukemia | 6.9 | LC50 (72h) | |

| A549 | Lung Cancer | 9.42 | CC50 | |

| HEK293T | Embryonic Kidney | 15.9 | CC50 | |

| Huh-7 | Hepatocellular Carcinoma | 30 | CC50 | |

| Caki-2 | Kidney Cancer | 37.2 | CC50 | |

| T-ALL | T-cell Acute Lymphoblastic Leukemia | Nanomolar Range | IC50 | |

| Various | Lung, Breast, Prostate Cancer | Nanomolar Range | LC50 | |

| MRC-5 | Normal Lung Fibroblast | No cytotoxicity up to 50 µM | CC50 | |

| Caco-2, HepG2, Calu-3 | Colon, Liver, Lung Cancer | >1000 (Reduced viability by ~50%) | CC50 |

Core Mechanism of Action: Inhibition of eIF4A

This compound's primary molecular target is the eukaryotic initiation factor 4A (eIF4A), a DEAD-box RNA helicase. eIF4A is a critical component of the eIF4F complex, which unwinds the 5' untranslated regions (5' UTRs) of mRNAs to facilitate ribosome scanning and translation initiation. This compound functions as a molecular clamp, increasing the affinity of eIF4A for specific RNA sequences, particularly those with the potential to form G-quadruplex structures. This action stalls the helicase on the mRNA, preventing the 43S preinitiation complex from scanning and locating the start codon. The result is a potent inhibition of cap-dependent translation, which disproportionately affects the synthesis of oncoproteins with short half-lives and complex 5' UTRs, such as Mcl-1, MYC, and various cyclins.

References

Aglaia Species: A Rich Source of Bioactive Rocaglates for Drug Discovery and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The genus Aglaia, belonging to the Meliaceae family, represents a significant reservoir of structurally diverse and biologically active secondary metabolites. Among these, the rocaglates, a class of cyclopenta[b]benzofurans, have garnered substantial interest within the scientific community due to their potent anticancer and antiviral properties. This technical guide provides a comprehensive overview of Aglaia species as a source of these promising bioactive compounds, detailing their mechanism of action, quantitative analysis of their bioactivity, and explicit experimental protocols for their isolation and evaluation.

Introduction to Rocaglates from Aglaia

Rocaglates are characterized by a unique cyclopenta[b]benzofuran skeleton and were first isolated from Aglaia elliptifolia.[1] To date, over 100 different rocaglate derivatives have been identified from various Aglaia species.[2] Prominent examples include rocaglamide A, silvestrol, and their analogues, which have demonstrated significant cytotoxic activity against a range of cancer cell lines at nanomolar concentrations.[3] The primary mechanism of action for rocaglates involves the inhibition of protein synthesis by targeting the eukaryotic initiation factor 4A (eIF4A), an ATP-dependent RNA helicase.[1][4]

Mechanism of Action: Targeting Protein Translation

Rocaglates exert their potent biological effects by clamping eIF4A onto specific polypurine sequences within the 5' untranslated regions (UTRs) of messenger RNAs (mRNAs). This action stabilizes the eIF4A-RNA complex, thereby stalling the scanning 43S preinitiation complex and preventing the initiation of translation. This targeted inhibition of protein synthesis preferentially affects the expression of oncoproteins and other proteins crucial for cancer cell survival and proliferation.

dot

References

- 1. Update on Phytochemical and Biological Studies on Rocaglate Derivatives from Aglaia Species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rocaglamide, this compound and Structurally Related Bioactive Compounds from Aglaia Species - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

Silvestrol: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of Silvestrol, a potent natural product with significant anticancer and antiviral properties. It is intended to serve as a comprehensive resource for researchers and professionals in drug development, offering detailed information on its chemical properties, mechanism of action, relevant signaling pathways, and key experimental protocols.

Core Compound Data

Quantitative data for this compound is summarized in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 697235-38-4 | [1][2][3] |

| Molecular Weight | 654.67 g/mol | [2] |

| Molecular Formula | C₃₄H₃₈O₁₃ | [2] |

| Purity | >95% | |

| Appearance | Solid | |

| Solubility | Soluble in DMSO to >5 mM | |

| IC₅₀ (in various human cancer cell lines) | 1 to 7 nM |

Mechanism of Action: Targeting Translation Initiation

This compound exerts its biological effects primarily through the inhibition of eukaryotic translation initiation factor 4A (eIF4A), an ATP-dependent DEAD-box RNA helicase. eIF4A is a critical component of the eIF4F complex, which is responsible for unwinding the 5' untranslated region (5' UTR) of mRNAs to facilitate ribosome binding and initiate protein synthesis.

This compound's mechanism involves binding to the free form of eIF4A (eIF4Af), distinct from the eIF4F complex-bound form (eIF4Ac). This binding acts as a chemical inducer of dimerization, forcing a stable interaction between eIF4A and specific mRNA transcripts, particularly those with complex secondary structures in their 5' UTRs, such as G-quadruplexes. This action effectively stalls the helicase activity of eIF4A, preventing the unwinding of the mRNA and subsequently inhibiting the loading of the ribosome, leading to a suppression of protein synthesis for a specific subset of mRNAs. Many of these eIF4A-dependent transcripts encode for proteins crucial for cell growth, proliferation, and survival, including oncoproteins. This selective inhibition of translation contributes to this compound's potent anticancer activity.

Signaling Pathways Modulated by this compound

This compound's inhibition of eIF4A and subsequent effects on protein synthesis lead to the modulation of several key signaling pathways implicated in cancer pathogenesis.

Intrinsic Apoptosis Pathway

This compound is a potent inducer of apoptosis, primarily through the mitochondrial (intrinsic) pathway. Treatment with this compound leads to the disruption of the mitochondrial transmembrane potential, triggering the release of cytochrome c into the cytoplasm. Cytoplasmic cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of initiator caspase-9. Activated caspase-9, in turn, can activate executioner caspases, although some studies suggest that in certain cell lines like LNCaP, the downstream activation of caspase-3 and -7 may not be essential for this compound-induced apoptosis. The process also involves the modulation of Bcl-2 family proteins, with an observed increase in Bak and phosphorylation of Bcl-xL.

Caption: this compound-induced intrinsic apoptosis pathway.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its deregulation is common in cancer. This compound has been shown to downregulate key components of this pathway. Treatment with this compound can lead to a decrease in the abundance of the p110α catalytic subunit of PI3K and PDK1. This results in reduced phosphorylation of Akt at both Ser473 and Thr308, as well as a decrease in the abundance and phosphorylation of mTOR. The downstream effect of mTOR inhibition includes a reduction in the phosphorylation of the S6 ribosomal protein, a key regulator of protein synthesis.

Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound.

Experimental Protocols

This section provides an overview of key experimental methodologies for studying the effects of this compound.

Isolation and Purification of this compound

This compound is a natural product isolated from plants of the genus Aglaia, particularly Aglaia foveolata. The general workflow for its isolation is as follows:

Caption: General workflow for the isolation of this compound.

A detailed protocol involves cytotoxicity assay-guided fractionation of a chloroform-soluble extract of the plant material. This is typically followed by multiple rounds of column chromatography (e.g., silica gel) using various solvent systems, and potentially high-performance liquid chromatography (HPLC) for final purification.

In Vitro Cytotoxicity and Apoptosis Assays

1. Cell Viability Assay:

-

Principle: To determine the concentration of this compound that inhibits cell growth by 50% (GI₅₀) or is cytotoxic to 50% of the cells (CC₅₀).

-

Methodology:

-

Seed cells (e.g., Caco-2, Calu-3, HEK293T) in 96-well plates and allow them to adhere overnight.

-

Treat cells with a serial dilution of this compound for a specified period (e.g., 48 hours).

-

Assess cell viability using a colorimetric assay such as MTT or by measuring ATP levels (e.g., CellTiter-Glo).

-

Normalize the results to vehicle-treated control cells and calculate the GI₅₀ or CC₅₀ values using a non-linear regression model.

-

2. Colony Formation Assay:

-

Principle: To assess the long-term effect of this compound on the proliferative capacity of single cells.

-

Methodology:

-

Plate a low density of cells (e.g., 250 cells/dish for LNCaP) in a culture dish.

-

After 24 hours, treat the cells with various concentrations of this compound for a defined period (e.g., 24, 48, or 72 hours).

-

Remove the drug-containing medium, wash the cells, and culture in fresh medium for an additional period (e.g., 7 days) to allow for colony formation.

-

Fix and stain the colonies (e.g., with Giemsa or crystal violet) and count the number of colonies.

-

3. TUNEL Assay for Apoptosis Detection:

-

Principle: The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

-

Methodology:

-

Treat cells (e.g., LNCaP) with this compound for the desired time and concentration.

-

Harvest, fix, and permeabilize the cells.

-

Incubate the cells with a reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTPs (e.g., FITC-dUTP).

-

Analyze the percentage of TUNEL-positive cells by flow cytometry.

-

4. Western Blot Analysis for Apoptosis-Related Proteins:

-

Principle: To detect changes in the expression and cleavage of proteins involved in the apoptosis pathway.

-

Methodology:

-

Treat cells with this compound and lyse them to extract total protein.

-

Separate proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF).

-

Probe the membrane with primary antibodies specific for proteins of interest, such as PARP, cleaved PARP, caspases (e.g., caspase-9, -3), Bcl-2 family members (e.g., Bak, Bcl-xL), and cytochrome c.

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate.

-

5. Cell Fractionation for Cytochrome c Release:

-

Principle: To separate the mitochondrial and cytosolic fractions of cells to determine the translocation of cytochrome c from the mitochondria to the cytosol.

-

Methodology:

-

After treatment with this compound, harvest the cells and resuspend them in an isotonic buffer.

-

Homogenize the cells to disrupt the plasma membrane while keeping the mitochondria intact.

-

Perform differential centrifugation to separate the cytosolic fraction (supernatant) from the mitochondrial fraction (pellet).

-

Analyze both fractions by Western blotting for the presence of cytochrome c.

-

This technical guide provides a foundational understanding of this compound for researchers. The detailed information on its mechanism of action, the signaling pathways it modulates, and the experimental protocols for its study are intended to facilitate further investigation into its therapeutic potential.

References

- 1. Antitumor Activity and Mechanism of Action of the Cyclopenta[b]benzofuran, this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a Potential Anticancer Rocaglate Derivative from Aglaia foveolata, Induces Apoptosis in LNCaP Cells through the Mitochondrial/Apoptosome Pathway without Activation of Executioner Caspase-3 or -7 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

Silvestrol: A Comprehensive Technical Review of Its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silvestrol is a naturally occurring cyclopenta[b]benzofuran flavagline isolated from the plants of the Aglaia genus.[1] This potent bioactive compound has garnered significant attention in the scientific community for its promising therapeutic activities, particularly in oncology and virology. This compound's primary mechanism of action involves the inhibition of the eukaryotic initiation factor 4A (eIF4A), a DEAD-box RNA helicase essential for the initiation of cap-dependent translation.[2][3] By targeting eIF4A, this compound preferentially inhibits the translation of mRNAs with complex 5' untranslated regions (UTRs), which often encode for proteins implicated in cell proliferation, survival, and metastasis. This unique mode of action provides a compelling rationale for its development as a therapeutic agent against various malignancies and viral infections. This technical guide provides an in-depth review of this compound's therapeutic potential, encompassing its mechanism of action, preclinical efficacy, and key experimental methodologies for its evaluation.

Mechanism of Action

This compound exerts its biological effects by specifically targeting eIF4A, a key component of the eIF4F translation initiation complex. The eIF4F complex, which also includes the cap-binding protein eIF4E and the scaffolding protein eIF4G, is responsible for unwinding the secondary structure in the 5' UTR of mRNAs, a critical step for ribosome recruitment and the initiation of translation.[3]

This compound functions as a molecular clamp, locking eIF4A onto mRNA strands in a sequence-selective manner, particularly at polypurine-rich sequences.[3] This action inhibits the helicase activity of eIF4A, preventing the unwinding of complex 5' UTRs and thereby stalling the assembly of the 48S pre-initiation complex. Consequently, the translation of a subset of mRNAs, many of which encode for oncoproteins and other proteins critical for cancer cell survival and proliferation (e.g., Mcl-1, Bcl-xL, cyclins), is suppressed. This selective inhibition of oncoprotein synthesis contributes to this compound's potent anti-cancer effects.

In the context of viral infections, many viruses rely on the host cell's translational machinery for their replication. Viruses such as Coronaviruses, Ebola virus, and Zika virus possess 5'-capped mRNAs with structured 5'-UTRs, making their translation dependent on eIF4A activity. This compound's inhibition of eIF4A effectively hijacks this dependency, leading to a broad-spectrum antiviral activity.

dot

Caption: this compound's mechanism of action targeting the eIF4A helicase.

Therapeutic Potential in Oncology

This compound has demonstrated potent cytotoxic and anti-proliferative activity across a wide range of cancer cell lines, including leukemias, lymphomas, and solid tumors. Its efficacy is particularly notable in cancers that are dependent on the continuous synthesis of short-lived survival proteins.

In Vitro Efficacy

The following table summarizes the 50% inhibitory concentration (IC50) values of this compound in various cancer cell lines.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| MV4-11 | Acute Myeloid Leukemia (FLT3-ITD) | 2.7 | |

| THP-1 | Acute Myeloid Leukemia (FLT3-wt) | 3.8 | |

| Primary AML Blasts (FLT3-ITD) | Acute Myeloid Leukemia | ~5 | |

| Primary AML Blasts (FLT3-wt) | Acute Myeloid Leukemia | ~12 | |

| CLL Patient Cells | Chronic Lymphocytic Leukemia | 6.9 | |

| LNCaP | Prostate Cancer | 30-120 (induces apoptosis) | |

| MDA-MB-435 | Melanoma | ~25 (induces G2 arrest) | |

| U251 | Glioblastoma | 22.88 | |

| U87 | Glioblastoma | 13.15 |

In Vivo Efficacy

Preclinical studies in animal models have corroborated the in vitro findings, demonstrating significant anti-tumor activity of this compound.

| Cancer Model | Animal Model | Dosing Regimen | Key Outcomes | Reference |

| MV4-11 Xenograft | Nude Mice | Not specified | Median survival of 63 days vs. 29 days in control | |

| 697 Xenograft (ALL) | SCID Mice | 1.5 mg/kg, every other day | Significantly extended survival | |

| Eµ-Tcl-1 Transgenic (CLL) | Mice | Not specified | Significant reduction in B-cells | |

| P388 Murine Leukemia | Mice | 2.5 mg/kg | Promising anti-tumor activity without significant weight loss | |

| Human Tumor Xenografts (Hollow Fiber Assay) | Immunodeficient Mice | 0.625, 1.25, 2.5, or 5.0 mg/kg daily for 4 days | Potent cytotoxic agent |

dot

Caption: Signaling pathways affected by this compound leading to apoptosis.

Therapeutic Potential in Virology

The reliance of numerous RNA viruses on the host translational machinery makes eIF4A an attractive target for broad-spectrum antiviral development. This compound has shown potent activity against a range of viruses.

In Vitro Antiviral Efficacy

The following table summarizes the 50% effective concentration (EC50) values of this compound against various viruses.

| Virus | Cell Line | EC50 (nM) | Reference |

| MERS-CoV | MRC-5 | 1.3 | |

| HCoV-229E | MRC-5 | 3.0 | |

| Poliovirus (PV) | MRC-5 | 20 | |

| Human Rhinovirus A1 (HRV A1) | MRC-5 | 100 | |

| Zika Virus (ZIKV) | A549 | 5-50 | |

| Chikungunya Virus (CHIKV) | 293T | 50 | |

| Ebola Virus (EBOV) | Huh-7, primary human macrophages | Low nanomolar |

Pharmacokinetics and Toxicology

Pharmacokinetic studies in mice have shown that this compound has a favorable profile for parenteral administration, though oral bioavailability is low. Toxicology studies in murine models have generally found this compound to be well-tolerated at therapeutic doses, with no significant adverse effects observed. However, some in vitro studies suggest potential for cell-type-dependent cytotoxicity and minor genotoxicity at higher concentrations.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol outlines a general procedure for determining the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using appropriate software.

dot

Caption: A typical workflow for an MTT-based cytotoxicity assay.

Western Blot Analysis for AKT/mTOR Pathway

This protocol provides a general method for assessing the effect of this compound on the AKT/mTOR signaling pathway.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

6-well cell culture plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of this compound for the desired time.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

In Vivo Xenograft Mouse Model

This protocol describes a general procedure for evaluating the in vivo anti-tumor efficacy of this compound.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Cancer cell line of interest

-

Matrigel (optional)

-

This compound formulation for injection

-

Calipers for tumor measurement

-

Animal housing and care facilities

Procedure:

-

Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-5 x 10^6 cells) into the flank of each mouse. Matrigel may be mixed with the cells to promote tumor formation.

-

Tumor Growth Monitoring: Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

-

Treatment Administration: Administer this compound or vehicle control to the mice according to the predetermined dosing schedule and route of administration (e.g., intraperitoneal injection).

-

Tumor Measurement and Body Weight: Measure the tumor dimensions with calipers and calculate the tumor volume at regular intervals. Monitor the body weight of the mice as an indicator of toxicity.

-

Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

-

Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to evaluate the efficacy of this compound.

Conclusion

This compound is a promising natural product with a unique mechanism of action that offers significant therapeutic potential in oncology and virology. Its ability to selectively inhibit the translation of key proteins involved in cancer progression and viral replication provides a strong rationale for its continued development. The data presented in this technical guide highlight the potent in vitro and in vivo efficacy of this compound and provide a foundation for further research and clinical investigation. The detailed experimental protocols and pathway diagrams serve as a valuable resource for scientists and researchers working to unlock the full therapeutic potential of this remarkable compound. Further studies are warranted to optimize its pharmacokinetic properties and to fully elucidate its clinical utility.

References

Silvestrol: A Potent Inhibitor of RNA Viruses - A Technical Guide

Executive Summary

Silvestrol, a natural rocaglate isolated from plants of the Aglaia genus, has emerged as a promising broad-spectrum antiviral agent against a multitude of RNA viruses. Its primary mechanism of action involves the inhibition of the host cell's DEAD-box RNA helicase, eukaryotic initiation factor 4A (eIF4A). Many RNA viruses, particularly those with highly structured 5' untranslated regions (UTRs) in their messenger RNAs (mRNAs), are critically dependent on eIF4A for the initiation of viral protein synthesis. By targeting this essential host factor, this compound effectively circumvents the high mutation rates of viral proteins, a common mechanism for the development of drug resistance. This document provides a comprehensive technical overview of this compound's antiviral potential, including its mechanism of action, quantitative efficacy against various RNA viruses, and detailed experimental protocols for its evaluation.

Mechanism of Action: Inhibition of eIF4A-Dependent Translation

This compound exerts its antiviral activity by specifically targeting the host protein eIF4A, a key component of the eIF4F translation initiation complex. The eIF4F complex is responsible for recruiting ribosomes to the 5' cap of cellular and viral mRNAs. The eIF4A subunit, an ATP-dependent RNA helicase, unwinds the secondary structures within the 5' UTR of mRNAs, facilitating the scanning of the 40S ribosomal subunit to the start codon.

Many RNA viruses have evolved to have long and highly structured 5' UTRs in their genomes and subgenomic mRNAs. These structures are crucial for the regulation of viral gene expression but also render their translation highly dependent on the helicase activity of eIF4A. This compound binds to eIF4A and clamps it onto the mRNA, stalling the helicase and preventing the unwinding of the 5' UTR. This leads to an accumulation of stalled pre-initiation complexes and a subsequent inhibition of viral protein synthesis.[1][2][3][4] This mechanism effectively shuts down the production of viral proteins necessary for replication, assembly, and propagation.

The following diagram illustrates the signaling pathway of eIF4A-dependent translation and its inhibition by this compound.

Quantitative Antiviral Activity of this compound

This compound has demonstrated potent antiviral activity against a broad range of RNA viruses in vitro. The following tables summarize the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) values of this compound against various viruses in different cell lines. The selectivity index (SI), calculated as the ratio of CC50 to EC50, indicates the therapeutic window of the compound.

| Virus Family | Virus | Cell Line | EC50 (nM) | CC50 (nM) | Selectivity Index (SI) | Reference(s) |

| Coronaviridae | MERS-CoV | MRC-5 | 1.3 | >10,000 | >7692 | [1] |

| HCoV-229E | MRC-5 | 3 | >10,000 | >3333 | ||

| HCoV-229E | Huh-7 | 40 | >10,000 | >250 | ||

| Picornaviridae | Poliovirus (PV) | MRC-5 | 20 | >10,000 | >500 | |

| Poliovirus (PV) | Vero | 100 | >10,000 | >100 | ||

| Human Rhinovirus A1 (HRV A1) | MRC-5 | 100 | >10,000 | >100 | ||

| Human Rhinovirus A1 (HRV A1) | HeLa | 400 | >10,000 | >25 | ||

| Filoviridae | Ebola Virus (EBOV) | Huh-7 | Low nM | Non-toxic at effective concentrations | High | |

| Ebola Virus (EBOV) | Primary Human Macrophages | Low nM | Non-toxic at effective concentrations | High | ||

| Flaviviridae | Zika Virus (ZIKV) - French Polynesia | A549 | ~5-50 | >50 | - | |

| Zika Virus (ZIKV) - Uganda | A549 | ~5-50 | >50 | - | ||

| Hepatitis E Virus (HEV) | Huh7.5 | Low nM | >10,000 | >1000 | ||

| Togaviridae | Chikungunya Virus (CHIKV) | 293T | 1.89 | >100 | >52.9 | |

| Chikungunya Virus (CHIKV) | NIH3T3 | 5.06 | >100 | >19.8 |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the antiviral potential of this compound.

General Experimental Workflow

The following diagram outlines a typical workflow for assessing the antiviral efficacy of a compound like this compound.

Cell Culture and Virus Propagation

-

Cell Lines: A variety of cell lines are used depending on the virus being studied. Common examples include MRC-5 (human lung fibroblast), Huh-7 (human hepatoma), Vero (African green monkey kidney), HeLa (human cervical cancer), A549 (human lung carcinoma), 293T (human embryonic kidney), and NIH3T3 (mouse embryonic fibroblast) cells.

-

Culture Conditions: Cells are typically maintained in appropriate media (e.g., DMEM, MEM) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

-

Virus Stocks: High-titer viral stocks are prepared by infecting susceptible cell lines and harvesting the supernatant after the appearance of cytopathic effects. Viral titers are determined by plaque assay or TCID50.

Cytotoxicity Assays

-

MTT Assay: This colorimetric assay measures cell metabolic activity. Cells are incubated with various concentrations of this compound for a specified period (e.g., 24 hours). MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is then added, which is reduced by mitochondrial dehydrogenases in viable cells to a purple formazan product. The absorbance is measured to determine cell viability and calculate the CC50.

-

PrestoBlue™ Assay: This is a resazurin-based assay that also measures cell viability. The reagent is added to cells treated with this compound, and viable cells reduce resazurin to the fluorescent resorufin. Fluorescence is measured to quantify cell viability.

Plaque Reduction Assay

This assay is the gold standard for quantifying infectious virus particles.

-

Cell Seeding: Plate susceptible cells in multi-well plates and grow to confluency.

-

Virus Infection: Infect the cell monolayers with a known amount of virus (e.g., 50-100 plaque-forming units) in the presence of serial dilutions of this compound.

-

Adsorption: Incubate for 1-2 hours to allow for viral attachment and entry.

-

Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing Avicel or agarose) to restrict viral spread to adjacent cells.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

-

Staining: Fix the cells (e.g., with 4% formaldehyde) and stain with a dye such as crystal violet to visualize the plaques.

-

Quantification: Count the number of plaques in each well. The EC50 is the concentration of this compound that reduces the number of plaques by 50% compared to the untreated control.

Dual-Luciferase Reporter Assay

This assay is used to specifically measure the effect of this compound on eIF4A-dependent translation.

-

Plasmid Constructs: A bicistronic reporter plasmid is used. The first cistron, typically Renilla luciferase, is translated via a cap-dependent but eIF4A-independent mechanism (e.g., driven by a simple 5' UTR or an IRES that does not require eIF4A). The second cistron, Firefly luciferase, is placed downstream of a viral 5' UTR of interest, making its translation dependent on eIF4A activity.

-

Transfection: Transfect the reporter plasmid into appropriate cells (e.g., 293T cells) using a suitable transfection reagent (e.g., Lipofectamine 2000).

-

Treatment: After transfection, treat the cells with various concentrations of this compound.

-

Luciferase Measurement: After a suitable incubation period (e.g., 48 hours), lyse the cells and measure the activities of both Renilla and Firefly luciferases using a luminometer and a dual-luciferase reporter assay system.

-

Analysis: The Firefly luciferase activity is normalized to the Renilla luciferase activity to control for differences in transfection efficiency and global translation effects. A decrease in the normalized Firefly luciferase activity indicates specific inhibition of eIF4A-dependent translation.

Immunofluorescence Assay

This technique is used to visualize the effect of this compound on the expression of viral proteins within infected cells.

-

Cell Culture and Infection: Grow cells on coverslips and infect with the virus in the presence or absence of this compound.

-

Fixation and Permeabilization: At a specific time point post-infection, fix the cells (e.g., with 4% paraformaldehyde or ethanol) and permeabilize them (e.g., with 0.1-0.5% Triton X-100) to allow antibody access to intracellular antigens.

-

Blocking: Block non-specific antibody binding sites with a blocking solution (e.g., bovine serum albumin).

-

Antibody Incubation: Incubate the cells with a primary antibody specific for a viral protein (e.g., anti-dsRNA, anti-nsp8 for coronaviruses, or anti-NS1 for Zika virus).

-

Secondary Antibody Incubation: After washing, incubate with a fluorescently labeled secondary antibody that recognizes the primary antibody.

-

Counterstaining and Mounting: Counterstain the cell nuclei with DAPI and mount the coverslips on microscope slides.

-

Microscopy: Visualize the cells using a fluorescence or confocal microscope to assess the level and localization of viral protein expression.

In Vivo Studies

-

Animal Models: Humanized mouse models, where mice are engrafted with human liver cells, have been used to evaluate the in vivo efficacy of this compound against Hepatitis E virus.

-

Drug Administration: this compound can be administered via intraperitoneal injection. For example, a daily dose of 0.3 mg/kg has been used in the HEV mouse model.

-

Efficacy Assessment: Antiviral efficacy is determined by monitoring viral RNA levels in the feces or serum of the treated animals over time using quantitative reverse transcription PCR (qRT-PCR). Body weight and other health parameters are also monitored to assess toxicity.

Logical Relationship of this compound's Broad-Spectrum Activity

The broad-spectrum antiviral activity of this compound is a direct consequence of its mechanism of action, targeting a conserved host factor that is exploited by a wide range of RNA viruses. The following diagram illustrates this logical relationship.

Conclusion and Future Directions

This compound represents a highly promising candidate for the development of broad-spectrum antiviral therapeutics. Its potent, low-nanomolar activity against a diverse array of RNA viruses, coupled with a high selectivity index, underscores its potential. The strategy of targeting a host factor, eIF4A, offers a significant advantage in overcoming viral resistance.

Future research should focus on:

-

In vivo efficacy studies: Evaluating the efficacy of this compound in animal models for a wider range of RNA viruses.

-

Pharmacokinetic and safety profiling: Comprehensive studies to determine the absorption, distribution, metabolism, excretion, and toxicity profile of this compound in preclinical models.

-

Structure-activity relationship studies: Synthesis and evaluation of this compound analogs to potentially improve its therapeutic index and pharmacokinetic properties.

-

Combination therapies: Investigating the synergistic effects of this compound with other antiviral agents that have different mechanisms of action.

The continued investigation of this compound and other eIF4A inhibitors holds great promise for the development of novel and effective treatments for a variety of viral diseases.

References

- 1. Broad-spectrum antiviral activity of the eIF4A inhibitor this compound against corona- and picornaviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of Zika Virus Replication by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Broad-spectrum antiviral activity of the eIF4A inhibitor this compound against corona- and picornaviruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In Vitro Safety, Off-Target and Bioavailability Profile of the Antiviral Compound this compound [mdpi.com]

Silvestrol's Anti-Leukemia Activity: A Technical Guide to Initial Findings

Executive Summary

Silvestrol, a natural product derived from the Aglaia genus of plants, has emerged as a potent anti-neoplastic agent with a novel mechanism of action.[1][2] Initial investigations have demonstrated significant cytotoxic activity against a range of leukemia subtypes, including Chronic Lymphocytic Leukemia (CLL), Acute Lymphoblastic Leukemia (ALL), and Acute Myeloid Leukemia (AML).[1][3][4] Its primary mode of action involves the inhibition of protein synthesis at the initiation step by targeting the RNA helicase eIF4A. This leads to the preferential suppression of oncoproteins with short half-lives that are critical for cancer cell survival, such as Mcl-1, MYC, and FLT3. Notably, this compound exhibits B-cell selective activity, induces apoptosis through a p53-independent mitochondrial pathway, and shows efficacy in chemoresistant leukemia models, marking it as a promising candidate for further preclinical and clinical development.

Core Mechanism of Action: Targeting Translation Initiation

This compound functions as a specific inhibitor of the DEAD-box RNA helicase, eukaryotic initiation factor 4A (eIF4A). Unlike conventional kinase inhibitors, this compound acts as a "chemical inducer of dimerization," effectively clamping eIF4A onto mRNA transcripts. This action stalls the assembly of the eIF4F translation initiation complex, preventing ribosome loading and halting cap-dependent protein synthesis. This mechanism preferentially affects the translation of mRNAs with complex 5' untranslated regions (UTRs), a characteristic feature of many oncogenes, including Mcl-1, MYC, and Cyclin D1.

Caption: this compound inhibits translation by binding to eIF4A and mRNA, stalling the eIF4F complex.

Quantitative Data on Anti-Leukemia Activity

This compound demonstrates potent cytotoxicity across various leukemia cell lines and primary patient samples at nanomolar concentrations.

Table 1: Cytotoxicity of this compound in B-Cell Leukemias

| Cell Type | Leukemia Subtype | Metric | Concentration | Duration | Reference |

| Primary Patient Cells | Chronic Lymphocytic Leukemia (CLL) | LC50 | 6.9 nM | 72 hours | |

| Primary Patient Cells | Chronic Lymphocytic Leukemia (CLL) | LC50 | ~10 nM | 72 hours | |

| 697 Cell Line | B-cell Acute Lymphoblastic Leukemia (ALL) | - | 80 nM | 8 hours | |

| Primary Patient Cells | B-cell Acute Lymphoblastic Leukemia (ALL) | LC50 | < 7 nM | 72 hours |

Table 2: Cytotoxicity of this compound in Acute Myeloid Leukemia (AML)

| Cell Line / Cell Type | FLT3 Status | Metric | Concentration | Duration | Reference |

| MV4-11 Cell Line | FLT3-ITD | IC50 | 2.7 nM | 48 hours | |

| THP-1 Cell Line | FLT3-wt | IC50 | 3.8 nM | 48 hours | |

| NB4, HL-60, OCI-AML3, U937 | Not Specified | IC50 | ~4 - 10 nM | 48 hours | |

| Primary Patient Blasts | FLT3-ITD | IC50 | ~5 nM | 48 hours | |

| Primary Patient Blasts | FLT3-wt | IC50 | ~12 nM | 48 hours |

Table 3: Key Molecular and Cellular Effects of this compound

| Leukemia Type | Cell Type | Effect | Treatment | Result | Reference |

| CLL | Primary Patient Cells | Mcl-1 Protein Reduction | 80 nM, 4-8 hours | Significant decrease, preceding apoptosis | |

| AML | 5 AML Cell Lines | Mcl-1 Protein Reduction | 50 nM, 6 hours | >80% decrease | |

| AML | MV4-11 (FLT3-ITD) | FLT3 Protein Reduction | 50 nM, 24 hours | ~80-90% decrease | |

| AML | MV4-11 (FLT3-ITD) | miR-155 Expression | 50 nM, 24 hours | ~40-60% decrease | |

| AML | Primary Patient Blasts | Apoptosis Induction | 10-50 nM, 48 hours | ~4-fold increase vs. control | |

| CLL | Primary Patient Cells | B-Cell vs T-Cell Cytotoxicity | 80 nM, 48 hours | >90% reduction in B-cells, minimal effect on T-cells |

Apoptotic Signaling Pathway

This compound induces apoptosis primarily through the intrinsic mitochondrial pathway. The process is initiated by the rapid, translation-dependent depletion of the anti-apoptotic protein Mcl-1. This disrupts the balance of Bcl-2 family proteins at the mitochondria, leading to increased mitochondrial membrane permeability, generation of reactive oxygen species (ROS), and release of cytochrome c into the cytoplasm. Released cytochrome c contributes to the formation of the apoptosome and subsequent activation of initiator caspases like caspase-9. A notable finding is that this compound-induced apoptosis can proceed without the activation of the executioner caspases-3 and -7 in some cell types. Importantly, this cell death mechanism is functional in leukemia cells with p53 deletions, a common driver of chemoresistance.

Caption: this compound depletes Mcl-1, causing mitochondrial damage and p53-independent apoptosis.

Detailed Experimental Protocols

The following are synthesized methodologies for key experiments used in the initial evaluation of this compound.

Cytotoxicity and Cell Viability Assay (MTT/MTS-based)

-

Cell Plating: Leukemia cell lines or primary patient mononuclear cells are seeded into 96-well plates at a density of 2x105 to 1x106 cells/mL in appropriate culture medium (e.g., RPMI-1640 with 10% FBS).

-

Treatment: this compound, diluted from a DMSO stock, is added to achieve a range of final concentrations (e.g., 0.1 nM to 1000 nM). Vehicle control wells receive an equivalent concentration of DMSO.

-

Incubation: Plates are incubated for specified durations (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.

-

Reagent Addition: 20 µL of a 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) or similar tetrazolium salt solution is added to each well.

-

Incubation for Color Development: Plates are incubated for an additional 2-4 hours until color change is apparent.

-

Data Acquisition: The absorbance is measured at 490 nm using a microplate reader.

-

Analysis: Viability is calculated as a percentage relative to the vehicle-treated control cells. IC50 or LC50 values are determined using non-linear regression analysis.

Apoptosis Assessment by Annexin V and Propidium Iodide (PI) Staining

-

Cell Culture and Treatment: Cells are cultured and treated with this compound or vehicle control as described for the cytotoxicity assay for a specified time (e.g., 48 hours).

-

Cell Harvesting: Cells are harvested and washed twice with cold PBS.

-

Staining: Cells are resuspended in 100 µL of 1X Annexin-binding buffer. 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) solution are added.

-

Incubation: The cell suspension is gently vortexed and incubated for 15 minutes at room temperature in the dark.

-

Analysis: 400 µL of 1X Annexin-binding buffer is added to each sample. Stained cells are analyzed immediately by flow cytometry. Annexin V-positive/PI-negative cells are scored as early apoptotic, while double-positive cells are considered late apoptotic or necrotic.

Protein Synthesis Inhibition Assay (35S-Methionine Incorporation)

-

Cell Culture and Treatment: Cells (e.g., MDA-MB-231 or leukemia lines) are plated and treated with this compound or vehicle for a short duration (e.g., 1 hour).

-

Methionine Starvation: If necessary, cells can be pre-incubated in methionine-free medium.

-

Radiolabeling: 35S-methionine is added to the culture medium, and cells are incubated for a brief period (e.g., 15-30 minutes) to allow for incorporation into newly synthesized proteins.

-

Cell Lysis: Cells are harvested, washed, and lysed.

-

Protein Precipitation: Proteins are precipitated from the lysate using trichloroacetic acid (TCA).

-

Quantification: The amount of incorporated radioactivity in the TCA-precipitable fraction is measured by scintillation counting.

-

Normalization: Counts are normalized to the total protein content in the lysate, determined by a standard protein assay (e.g., BCA assay). Results are expressed as a percentage of the protein synthesis observed in vehicle-treated cells.

Immunoblotting (Western Blot) for Protein Expression

-

Cell Lysis: Following treatment with this compound, cells are harvested, washed with cold PBS, and lysed in RIPA buffer containing a cocktail of protease and phosphatase inhibitors.

-

Protein Quantification: Total protein concentration in the lysates is determined using a BCA or Bradford assay.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-50 µg) are denatured, loaded onto a polyacrylamide gel, and separated by size via electrophoresis.

-

Protein Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with a primary antibody specific to the protein of interest (e.g., Mcl-1, FLT3, PARP, β-actin).

-

Secondary Antibody Incubation: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After final washes, the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensity can be quantified using densitometry software.

Caption: General workflow for in vitro evaluation of this compound's anti-leukemia effects.

Conclusion and Future Directions

The initial body of research provides compelling evidence for the potent and selective anti-leukemia activity of this compound. Its unique mechanism of inhibiting translation initiation via eIF4A circumvents common resistance pathways, such as those mediated by p53 mutations. The consistent and rapid depletion of key survival proteins like Mcl-1 provides a clear rationale for its efficacy in hematologic malignancies. Data demonstrating its preferential cytotoxicity towards B-cells over T-cells suggests a favorable therapeutic window and potentially reduced immunosuppressive side effects compared to standard therapies. These foundational findings strongly support the continued development of this compound and its analogues as a novel class of therapeutics for patients with refractory or high-risk leukemia.

References

- 1. The novel plant-derived agent this compound has B-cell selective activity in chronic lymphocytic leukemia and acute lymphoblastic leukemia in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ashpublications.org [ashpublications.org]

- 3. This compound exhibits significant in vivo and in vitro antileukemic activities and inhibits FLT3 and miR-155 expressions in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synergistic effect of inhibiting translation initiation in combination with cytotoxic agents in acute myelogenous leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Silvestrol In Vitro Assay Protocols for Cancer Cell Lines: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silvestrol is a natural rocaglate compound isolated from the plants of the Aglaia genus, which has demonstrated potent anticancer activity in a variety of cancer cell lines.[1] It functions as a specific inhibitor of the DEAD-box RNA helicase eIF4A, a key component of the eIF4F translation initiation complex.[2][3] By binding to eIF4A, this compound prevents the unwinding of secondary structures in the 5' untranslated region (5' UTR) of mRNAs, thereby inhibiting the translation of a subset of proteins, including those with highly structured 5' UTRs, which are often potent oncogenes (e.g., c-myc, cyclin D1).[2][4] This selective inhibition of protein synthesis leads to the induction of apoptosis and cell cycle arrest in cancer cells, making this compound a promising candidate for cancer therapy.

These application notes provide detailed protocols for key in vitro assays to evaluate the anticancer effects of this compound on various cancer cell lines. The protocols cover the assessment of cytotoxicity, induction of apoptosis, and analysis of key signaling pathways.

Mechanism of Action: Inhibition of Translation Initiation

This compound exerts its anticancer effects by targeting the translation initiation factor eIF4A. The eIF4F complex, consisting of eIF4E, eIF4G, and eIF4A, is crucial for cap-dependent translation. eIF4A, an RNA helicase, unwinds the secondary structure in the 5' UTR of mRNAs, which is a rate-limiting step for the translation of many oncogenes. This compound binds to eIF4A and locks it onto mRNA, preventing it from unwinding the RNA. This leads to a stall in the translation initiation process, ultimately inhibiting the synthesis of proteins critical for cancer cell survival and proliferation. The inhibition of eIF4A by this compound has been shown to downregulate the expression of proteins involved in cell cycle progression and survival, such as cyclin D1.

Figure 1. this compound's Mechanism of Action.

Quantitative Data Summary

The cytotoxic effects of this compound have been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.

| Cell Line | Cancer Type | Assay | IC50 (nM) | Reference |

| U251 | Glioblastoma | MTT | 22.88 | |

| U87 | Glioblastoma | MTT | 13.15 | |

| MDA-MB-435 | Melanoma | MTS | Varies (concentration-dependent) | |

| LNCaP | Prostate Cancer | Not Specified | 1 - 7 | |

| HEK293T | Kidney | Not Specified | 15.9 | |

| Caki-2 | Kidney | Not Specified | 37.2 | |

| HT-29 | Colon Cancer | Not Specified | 0.7 | |

| A549 | Lung Cancer | Not Specified | 9.42 | |

| Various | Lung, Breast, Prostate | Not Specified | 1 - 7 | |

| CLL | Chronic Lymphocytic Leukemia | Not Specified | 6.9 |

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT/MTS Assay)

This protocol is a widely used colorimetric assay to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Metabolically active cells reduce the tetrazolium salt (MTT or MTS) to a colored formazan product, and the absorbance of this product is proportional to the number of viable cells.

Figure 2. MTT/MTS Assay Workflow.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) for MTT assay

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

This compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium from the stock solution.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., 0, 5, 10, 20, 50, 75, 100, 200, 300, 400, and 500 nM). Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

-

MTT/MTS Reagent Addition:

-

For MTT Assay: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

For MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

-

Formazan Solubilization (for MTT Assay only):

-

After incubation with MTT, carefully remove the medium.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

-

Absorbance Measurement:

-

Measure the absorbance at a wavelength between 550 and 600 nm (for MTT) or 490 nm (for MTS) using a microplate reader.

-

Use a reference wavelength of >650 nm if desired.

-

-

Data Analysis:

-

Subtract the background absorbance (from wells with medium only).

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot the percentage of viability against the this compound concentration to determine the IC50 value.

-

Apoptosis Assays

This compound has been shown to induce apoptosis in various cancer cell lines. Several methods can be used to detect and quantify apoptosis.

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Seed cells and treat with this compound as described in the cytotoxicity assay.

-